molecular formula C16H16N4OS B7149245 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide

Cat. No.: B7149245
M. Wt: 312.4 g/mol
InChI Key: NNNYTQWIFBCXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-7-8-22-14(10)16(21)17-13-6-4-5-12(9-13)15-19-18-11(2)20(15)3/h4-9H,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYTQWIFBCXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the triazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated phenyl derivatives, palladium catalysts, under inert atmosphere.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique electronic properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the development of new agrochemicals and pesticides.
  • Applied in the formulation of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The phenyl and thiophene rings contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes, enhancing its cellular uptake and distribution.

Comparison with Similar Compounds

  • N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-thiophenecarboxamide
  • N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylthiophene-2-carboxamide
  • N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-5-methylthiophene-2-carboxamide

Comparison:

  • Structural Differences: The position and number of methyl groups on the thiophene ring can significantly affect the compound’s chemical reactivity and biological activity.
  • Unique Features: N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct electronic properties and binding affinities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.